molecular formula C13H18ClN3 B8626454 N-(5-Isoquinolyl)-1,4-butylenediamine hydrochloride CAS No. 651307-04-9

N-(5-Isoquinolyl)-1,4-butylenediamine hydrochloride

Cat. No. B8626454
CAS RN: 651307-04-9
M. Wt: 251.75 g/mol
InChI Key: MBVZXLFUFVJUDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Isoquinolyl)-1,4-butylenediamine hydrochloride is a useful research compound. Its molecular formula is C13H18ClN3 and its molecular weight is 251.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Isoquinolyl)-1,4-butylenediamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Isoquinolyl)-1,4-butylenediamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

651307-04-9

Product Name

N-(5-Isoquinolyl)-1,4-butylenediamine hydrochloride

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N'-isoquinolin-5-ylbutane-1,4-diamine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c14-7-1-2-8-16-13-5-3-4-11-10-15-9-6-12(11)13;/h3-6,9-10,16H,1-2,7-8,14H2;1H

InChI Key

MBVZXLFUFVJUDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)NCCCCN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the method of Example 1, Step C, deprotection was performed (50° C., 2 hours) by using Intermediate 30 (316 mg) and 10% hydrogen chloride/methanol solution (5 ml). The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure. The residue was added with methanol (1 ml) and diethyl ether (3 ml). The deposited precipitates were collected by filtration and washed with diethyl ether to obtain the title compound (276 mg) as light yellow powdery solid.
Quantity
316 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.